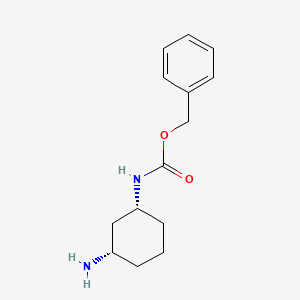

cis-Benzyl 3-aminocyclohexylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.326. The purity is usually 95%.

BenchChem offers high-quality Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des aminocyclohexanols

Ce composé est utilisé dans la synthèse des cis- et trans-3-aminocyclohexanols . Un protocole a été développé pour la préparation de β-énaminkétones dérivées de 1,3-cyclohexanediones, et leur réduction subséquente par le sodium dans le THF-alcool isopropylique pour donner des cis- et trans-3-aminocyclohexanols .

Composant clé des composés médicinaux

Les amino-alcools, tels que les 3-aminocyclohexanols, sont des composants structuraux clés de nombreux produits naturels et médicaments puissants . Ils sont des composants de nombreux composés médicinaux tels que les inhibiteurs de la protéase du VIH, les antagonistes du récepteur des μ-opioïdes, la négamycine antibiotique puissante, l'inhibiteur de la recapture de la sérotonine et les antidépresseurs .

Recherche chimique

Ce composé est utilisé en recherche chimique, en particulier dans l'étude des réactions impliquant des radicaux libres . Par exemple, il peut être utilisé dans l'étude des thiocyanations directes des composés benzyliques .

Mécanisme D'action

Target of Action

Carbamates, the class of compounds to which it belongs, are generally used as protecting groups for amines in organic synthesis .

Mode of Action

As a carbamate, cis-Benzyl 3-aminocyclohexylcarbamate likely acts as a protecting group for amines . It can be installed and removed under relatively mild conditions . The removal of the carbamate protecting group can be achieved with strong acid or heat .

Biochemical Pathways

In general, the use of carbamates as protecting groups plays a crucial role in peptide synthesis .

Result of Action

The removal of the carbamate protecting group can enable the free amine to participate in subsequent reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature and pH . For instance, the removal of the carbamate protecting group can be achieved with heat or strong acid .

Activité Biologique

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H20N2O2

- Molecular Weight : 240.33 g/mol

- CAS Number : 1932063-48-3

The compound features a carbamate functional group linked to a benzyl moiety and an amine derived from cyclohexane. The stereochemistry denoted by (1R,3S) is crucial as it influences the compound's biological interactions.

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate exhibits its biological activity primarily through interactions with various enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound can act as an inhibitor or activator for specific enzymes, modulating their activity through binding at active sites.

- Receptor Modulation : It may influence receptor functions by altering ligand-receptor interactions, potentially affecting downstream signaling pathways.

Antimicrobial Properties

Research indicates that Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate possesses antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective properties. Preliminary studies suggest that it may help in the treatment of neurological disorders by protecting neuronal cells from apoptosis and oxidative stress .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate against several pathogens. The results were as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound has varying degrees of effectiveness against different bacterial strains, highlighting its potential as an antimicrobial agent.

Neuroprotective Study

In a neuroprotection study involving neuronal cell cultures exposed to oxidative stress, Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate demonstrated significant protective effects:

- Cell Viability : Increased by 40% compared to control groups.

- Apoptosis Reduction : Caspase-3 activity decreased by 50%, indicating reduced apoptosis.

These results suggest that the compound may be beneficial in neuroprotective applications .

Comparative Analysis with Similar Compounds

To understand the unique biological activities of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl ((1S,3S)-3-aminocyclohexyl)carbamate | C14H20N2O2 | Different stereochemistry may affect biological activity. |

| N-Benzyl-(1R)-phenylethylamine | C16H21N | Lacks carbamate functionality; primarily studied for neuroactivity. |

| Cyclohexyl carbamate | C11H19NO2 | Simpler structure; less sterically hindered than benzyl derivative. |

This table illustrates how the unique stereochemistry and functional groups of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate may lead to distinct biological activities compared to similar compounds.

Propriétés

IUPAC Name |

benzyl N-[(1R,3S)-3-aminocyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWZARAFTINKJK-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856391 |

Source

|

| Record name | Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261225-45-9 |

Source

|

| Record name | Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.